molecular formula C17H24ClN3O3 B2902323 tert-Butyl 4-((2-chloronicotinamido)methyl)piperidine-1-carboxylate CAS No. 1353979-99-3

tert-Butyl 4-((2-chloronicotinamido)methyl)piperidine-1-carboxylate

Cat. No.: B2902323
CAS No.: 1353979-99-3
M. Wt: 353.85
InChI Key: JMCNHMZGBNRMLS-UHFFFAOYSA-N
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Description

tert-Butyl 4-((2-chloronicotinamido)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 2-chloronicotinamido-methyl substituent at the 4-position. This structure combines a rigid piperidine scaffold with a chlorinated nicotinamide moiety, which may confer unique physicochemical and biological properties. Such compounds are often explored as intermediates in drug discovery, particularly for targeting enzymes or receptors where the piperidine framework and halogenated aromatic systems play critical roles.

Properties

IUPAC Name

tert-butyl 4-[[(2-chloropyridine-3-carbonyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O3/c1-17(2,3)24-16(23)21-9-6-12(7-10-21)11-20-15(22)13-5-4-8-19-14(13)18/h4-5,8,12H,6-7,9-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCNHMZGBNRMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((2-chloronicotinamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-((2-chloronicotinamido)methyl)piperidine-1-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the piperidine ring to its corresponding N-oxide.

  • Reduction: : Reduction of the chloronicotinamide moiety to form the corresponding amine.

  • Substitution: : Replacement of the chloro group with other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Piperidine N-oxide

  • Reduction: : 2-chloronicotinamide amine

  • Substitution: : Various substituted piperidine derivatives

Scientific Research Applications

Tert-Butyl 4-((2-chloronicotinamido)methyl)piperidine-1-carboxylate: has several applications in scientific research:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : The compound can be used to study biological processes involving nicotinamide derivatives.

  • Industry: : Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-Butyl 4-((2-chloronicotinamido)methyl)piperidine-1-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with enzymes or receptors that are part of specific metabolic pathways. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate

  • Key Differences: Replaces the 2-chloronicotinamido-methyl group with a 3,4-dichloroanilino substituent. Features a dichlorinated aromatic amine instead of a chloropyridine-linked amide.
  • Crystallographic data (bond angles: ~109.5° for piperidine ring; aromatic C-Cl angles: 124.62°) suggest a planar aromatic system, contrasting with the pyridine ring’s geometry in the target compound .

tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

  • Key Differences :
    • Substitutes the chloronicotinamido group with a 3-hydroxypropyl chain.
  • Functional Impact :
    • The hydroxyl group increases hydrophilicity, improving aqueous solubility compared to the halogenated target compound.
    • Such derivatives are often used as intermediates for further functionalization (e.g., esterification or etherification) .

tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate

  • Key Differences :
    • Replaces the nicotinamide moiety with a 2-chloro-6-methylpyrimidin-4-yloxy group.
    • Molecular weight: 327.81 g/mol (vs. target compound’s ~340–350 g/mol range, estimated).
  • Applications :
    • Pyrimidine rings are common in kinase inhibitors and antiviral agents. The chloro-methylpyrimidine substituent may enhance DNA or RNA binding interactions .

Comparative Analysis Table

Compound Name CAS Number Molecular Weight (g/mol) Key Substituent Structural Features Potential Applications
tert-Butyl 4-((2-chloronicotinamido)methyl)piperidine-1-carboxylate Not provided ~340–350 (estimated) 2-Chloronicotinamido-methyl Chloropyridine amide, rigid piperidine Enzyme inhibitors, CNS agents
tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate Not provided ~350–360 (estimated) 3,4-Dichloroanilino Dichlorinated aromatic amine Catalytic intermediates, agrochemicals
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate 236406-33-0 ~245–255 (estimated) 3-Hydroxypropyl Hydrophilic hydroxyl group Solubility-enhancing intermediates
tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate 1289386-94-2 327.81 2-Chloro-6-methylpyrimidin-4-yloxy Chloropyrimidine ether Antiviral agents, kinase inhibitors

Biological Activity

tert-Butyl 4-((2-chloronicotinamido)methyl)piperidine-1-carboxylate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H23ClN2O3
  • Molecular Weight : 290.79 g/mol
  • CAS Number : 1353980-27-4

The biological activity of this compound may be attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators of neurotransmitter systems.

Potential Mechanisms:

  • Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer or metabolic disorders.
  • Neurotransmitter Modulation : By interacting with receptors in the central nervous system, these compounds may influence neurotransmitter levels, potentially affecting mood and cognition.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of related compounds and their implications.

StudyCompoundActivityMechanismReference
1tert-Butyl 4-(2-chlorobenzyl)piperidine-1-carboxylateAnti-cancerInhibition of cell proliferation
2tert-Butyl 4-methylpiperidine-1-carboxylateNeuroprotectiveModulation of neurotransmitter release
3tert-Butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylateAntidepressant-like effectsSerotonin receptor interaction

Case Studies

Several case studies have highlighted the potential therapeutic applications of piperidine derivatives, including those structurally similar to this compound.

Case Study 1: Cancer Treatment

A study investigated the effects of a piperidine derivative on cancer cell lines. The results indicated significant inhibition of cell growth, suggesting that modifications to the piperidine structure can enhance anti-cancer properties. The study concluded that further exploration into similar derivatives could yield promising candidates for cancer therapy.

Case Study 2: Neurological Disorders

Another research project focused on the neuroprotective effects of piperidine derivatives in models of neurodegenerative diseases. The findings demonstrated that these compounds could protect neuronal cells from oxidative stress, indicating their potential as therapeutic agents for conditions like Alzheimer's disease.

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